3-(3,4-DIMETHYLBENZOYL)-6-FLUORO-4-(4-FLUOROBENZENESULFONYL)QUINOLINE
Description
3-(3,4-Dimethylbenzoyl)-6-fluoro-4-(4-fluorobenzenesulfonyl)quinoline is a fluorinated quinoline derivative characterized by a unique substitution pattern:
- Position 3: A 3,4-dimethylbenzoyl group, contributing steric bulk and moderate lipophilicity.
- Position 6: A fluorine atom, which may improve metabolic stability and modulate electronic properties.
Properties
IUPAC Name |
(3,4-dimethylphenyl)-[6-fluoro-4-(4-fluorophenyl)sulfonylquinolin-3-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17F2NO3S/c1-14-3-4-16(11-15(14)2)23(28)21-13-27-22-10-7-18(26)12-20(22)24(21)31(29,30)19-8-5-17(25)6-9-19/h3-13H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIAFCWRAHJUJRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=CN=C3C=CC(=CC3=C2S(=O)(=O)C4=CC=C(C=C4)F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17F2NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,4-DIMETHYLBENZOYL)-6-FLUORO-4-(4-FLUOROBENZENESULFONYL)QUINOLINE typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an aniline derivative with an aldehyde or ketone in the presence of a base.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated quinoline in the presence of a palladium catalyst.
Sulfonylation: The sulfonyl group can be introduced through a sulfonylation reaction, where the quinoline derivative is treated with a sulfonyl chloride in the presence of a base.
Final Coupling: The final step involves the coupling of the dimethylphenyl group to the quinoline core, which can be achieved through a Friedel-Crafts acylation reaction.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions such as temperature, pressure, and solvent choice.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can occur at the quinoline core, potentially leading to the formation of dihydroquinoline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include halogens, nitrating agents, and sulfonating agents.
Major Products:
Oxidation Products: Carboxylic acids, aldehydes.
Reduction Products: Dihydroquinoline derivatives.
Substitution Products: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
3-(3,4-DIMETHYLBENZOYL)-6-FLUORO-4-(4-FLUOROBENZENESULFONYL)QUINOLINE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated as a potential drug candidate for the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(3,4-DIMETHYLBENZOYL)-6-FLUORO-4-(4-FLUOROBENZENESULFONYL)QUINOLINE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in key biological processes.
Pathways: It may modulate signaling pathways involved in cell proliferation, apoptosis, and immune response.
Comparison with Similar Compounds
Table 1: Substituent Effects on Key Properties
*Calculated using Molinspiration software for analogs ; †Estimated based on fluorine’s lipophilicity-enhancing effect; ‡Extrapolated from diarylquinoline activities .
Key Observations:
Meta-substituted sulfonyl groups (e.g., 3-Cl in ) may introduce steric hindrance, reducing target engagement compared to the target’s para configuration.
Fluorine vs. Methoxy at R6 :
- The target’s 6-fluoro substitution improves metabolic stability over the 6-methoxy group in ’s compound, as fluorine resists oxidative degradation .
Lipophilicity (LogP) :
- The target’s higher LogP (~4.5) compared to methoxy-substituted analogs (LogP 3.8) suggests better membrane permeability but may risk reduced aqueous solubility .
Pharmacological Potential
- Drug-Likeness : The target’s Lipinski parameters (MW < 500, LogP < 5) likely align with orally bioavailable drugs, similar to ’s compound .
- Bioactivity : Fluorinated sulfonyl groups are associated with kinase inhibition (e.g., antidiabetic agents in ), while dimethylbenzoyl moieties may enhance cellular uptake .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
